1-[2-[bis(trideuteriomethyl)amino]-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol;hydrochloride
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
The systematic IUPAC name for this compound is 1-[(1S)-2-[bis(trideuteriomethyl)amino]-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol hydrochloride , reflecting its stereochemical specificity at the C1 position and isotopic substitution. The (1S) configuration indicates a chiral center at the ethylamine side chain, while the trideuteriomethyl groups (-CD$$_3$$) replace all six hydrogens on the two methyl groups attached to the nitrogen atom.
Isomeric considerations arise from:
Molecular Topology Analysis
The molecule comprises three structural domains:
The ethylamine side chain adopts a staggered conformation to minimize steric hindrance between the bis(trideuteriomethyl)amino group and the cyclohexanol ring.
Deuteration Pattern Analysis
Deuteration introduces isotopic distinctions critical for analytical applications:
Deuteration reduces C-D bond vibrational frequencies in infrared spectroscopy by ~15% compared to C-H, a phenomenon quantified by the reduced mass equation:
$$
\nu{\text{C-D}} = \nu{\text{C-H}} \times \sqrt{\frac{\mu{\text{C-H}}}{\mu{\text{C-D}}}}
$$
where $$\mu$$ is the reduced mass.
Crystalline Structure Determination
While direct X-ray diffraction data for this compound is unavailable, analogous structures provide insights:
- The cyclohexanol ring adopts a chair conformation with axial hydroxyl orientation to minimize steric strain.
- The hydrochloride salt forms ionic interactions between the protonated amine and Cl$$^-$$ counterion, stabilizing the crystal lattice.
- Deuteration increases lattice energy by ~2–3 kJ/mol due to stronger deuterium bonding.
Comparative Structural Analysis with Non-deuterated Analogues
Deuteration also alters pharmacokinetic properties, as demonstrated by a 20% increase in metabolic half-life for related deuterated pharmaceuticals.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-[2-[bis(trideuteriomethyl)amino]-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.ClH/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14;/h7-10,16,19H,4-6,11-13H2,1-3H3;1H/i1D3,2D3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRYFNHXARDNFZ-TXHXQZCNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O)C([2H])([2H])[2H].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901345305 | |
| Record name | Venlafaxine-d6 (hydrochloride) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901345305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1062606-12-5 | |
| Record name | Venlafaxine-d6 (hydrochloride) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901345305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Intermediate Formation
The synthesis begins with the condensation of 4-methoxyphenylacetonitrile and cyclohexanone under basic conditions to form 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol (Fig. 1A). This intermediate serves as the foundation for subsequent functional group transformations.
Key Reaction Conditions
Reductive Amination for Deuterated Amine Incorporation
The critical step involves converting the cyano group of the intermediate into a bis(trideuteriomethyl)amino group. This is achieved via reductive amination using deuterated dimethylamine ((CD₃)₂NH) under catalytic hydrogenation.
Procedure
-
The cyano intermediate is dissolved in deuterated methanol (CD₃OD).
-
Deuterated dimethylamine ((CD₃)₂NH) is added in a 2:1 molar ratio.
-
Catalytic hydrogenation is performed using Raney nickel (5–10 wt%) under 3–5 bar H₂ pressure at 50–70°C.
-
The reaction is monitored via thin-layer chromatography (TLC) until completion (6–8 hours).
Outcome
Deuterium Incorporation Strategies
Selection of Deuterated Reagents
The bis(trideuteriomethyl)amino group is introduced using two primary methods:
| Method | Reagents | Deuteration Efficiency |
|---|---|---|
| Reductive Amination | (CD₃)₂NH, CD₃OD, Raney Ni | 92–95% |
| Post-Synthesis Alkylation | CD₃I, K₂CO₃, DMF | 85–88% |
Superiority of Reductive Amination
Solvent Isotope Effects
Deuterated solvents (e.g., CD₃OD, D₂O) enhance deuteration efficiency by minimizing proton back-exchange:
-
CD₃OD : Reduces H/D scrambling at methyl groups by 40% compared to non-deuterated solvents.
-
D₂O : Used in workup steps to stabilize deuterated moieties.
Optimization of Reaction Conditions
Catalytic System Tuning
Rhodium vs. Nickel Catalysts
-
Rhodium (Rh/C) : Enables deuteration at lower temperatures (40–50°C) but increases cost.
-
Raney Nickel : Cost-effective for industrial scales, with comparable yields.
Temperature and Pressure
-
Optimal Range : 60–70°C at 4 bar H₂.
-
Higher Temperatures (>80°C) lead to racemization (up to 15% loss of ee).
Industrial-Scale Production
Process Intensification
Cost Analysis
| Component | Cost Contribution |
|---|---|
| (CD₃)₂NH | 45% |
| CD₃OD | 20% |
| Catalysts | 15% |
| Purification | 20% |
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
1-[2-[bis(trideuteriomethyl)amino]-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form its metabolites, such as O-desmethylvenlafaxine.
Reduction: Reduction reactions can convert the compound back to its parent form.
Substitution: The deuterium atoms can be replaced with hydrogen under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Acidic or basic conditions can facilitate the exchange of deuterium with hydrogen.
Major Products
Oxidation: O-desmethylvenlafaxine
Reduction: Venlafaxine
Substitution: Venlafaxine with hydrogen atoms replacing deuterium
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C17H28ClN2O2
- Molecular Weight : 304.88 g/mol
- CAS Number : 25225728
The compound's structure features a cyclohexanol backbone with a methoxyphenyl group and a bis(trideuteriomethyl)amino substituent, which contributes to its unique properties and biological activity.
Pharmacological Studies
- Antidepressant Mechanism : As a metabolite of venlafaxine, this compound has been studied for its role in serotonin and norepinephrine reuptake inhibition. Research indicates that it may enhance the efficacy of antidepressant therapies through its action on neurotransmitter systems .
- Neuropharmacology : Investigations into the neuropharmacological effects of this compound have revealed potential anxiolytic properties. Studies suggest that it may modulate anxiety-related behaviors in animal models, providing insights into its therapeutic potential for anxiety disorders .
- Metabolic Pathways : The compound's unique deuterated structure allows researchers to trace metabolic pathways in pharmacokinetic studies. This can lead to a better understanding of how similar compounds are metabolized in the human body, influencing drug design and development strategies .
Case Study 1: Efficacy in Depression Treatment
A clinical trial involving patients with major depressive disorder examined the effectiveness of venlafaxine and its metabolites, including 1-[2-[bis(trideuteriomethyl)amino]-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol; hydrochloride. Results indicated that patients exhibited significant improvement in depressive symptoms compared to placebo groups. This supports the compound's role as an active metabolite contributing to the overall therapeutic effect of venlafaxine .
Case Study 2: Anxiety Disorders
A study focused on the anxiolytic effects of various venlafaxine metabolites demonstrated that this particular compound reduced anxiety-like behaviors in rodent models. The findings suggest that it may have similar effects in humans, warranting further investigation into its use as an adjunct therapy for anxiety disorders .
Potential Therapeutic Uses
- Combination Therapies : Given its pharmacological profile, this compound may be explored as part of combination therapies aimed at enhancing the efficacy of existing antidepressants or anxiolytics.
- Research on Deuterated Compounds : The unique properties of deuterated compounds like this one open avenues for research into their effects on drug metabolism and pharmacodynamics, potentially leading to more effective medications with fewer side effects .
Mechanism of Action
1-[2-[bis(trideuteriomethyl)amino]-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol;hydrochloride exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, two key neurotransmitters involved in mood regulation. The deuterium atoms do not significantly alter the mechanism of action but can affect the compound’s metabolic stability. The primary molecular targets are the serotonin and norepinephrine transporters, which are blocked by the compound, leading to increased levels of these neurotransmitters in the synaptic cleft .
Comparison with Similar Compounds
Venlafaxine Hydrochloride
Venlafaxine hydrochloride (C17H27NO2·HCl) shares the same backbone but lacks deuterium on the dimethylamino group. It is therapeutically active, whereas the deuterated version is primarily used for research.
Desvenlafaxine Succinate
Desvenlafaxine, the major active metabolite of venlafaxine, features a phenolic -OH group instead of the 4-methoxy group. This structural change enhances oral bioavailability but reduces potency at norepinephrine transporters compared to venlafaxine .
Isotopic Analogs
Tramadol-d6 Hydrochloride
Another deuterated SNRI, tramadol-d6, replaces six hydrogens with deuterium on its methylamino and methoxy groups. Like the deuterated venlafaxine, it is used in analytical standards to minimize isotopic interference in LC-MS/MS assays .
Pharmacological Class Analogs
SKF-96365 Hydrochloride
SKF-96365 (C24H27N3O3·HCl) contains a 4-methoxyphenyl group but has an imidazole core instead of cyclohexanol. It inhibits TRPC channels rather than serotonin/norepinephrine transporters, highlighting how structural differences dictate target specificity .
(1RS,2RS)-2-[(Dimethylamino)methyl]-1-(3-hydroxyphenyl)cyclohexanol Hydrochloride
This positional isomer features a 3-hydroxyphenyl group instead of 4-methoxyphenyl. The substitution reduces CNS penetration due to higher polarity, demonstrating the critical role of the 4-methoxy group in venlafaxine’s pharmacokinetics .
Impurities and Related Substances
Venlafaxine-related impurities include:
- Impurity D (EP): 1-[(1RS)-1-(4-Methoxyphenyl)-2-(methylamino)ethyl]cyclohexanol hydrochloride, a mono-methylated intermediate with partial SNRI activity .
- Impurity F (EP): (2RS)-2-(Cyclohex-1-enyl)-2-(4-methoxyphenyl)-N,N-dimethylethanamine hydrochloride, a dehydrogenated byproduct lacking the cyclohexanol hydroxyl group, rendering it pharmacologically inactive .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP | Application |
|---|---|---|---|---|---|
| Venlafaxine-d6 HCl | C17H21D6NO2·HCl | 319.89 | -CD3, 4-OCH3, cyclohexanol | 2.8* | Analytical standards |
| Venlafaxine HCl | C17H27NO2·HCl | 313.86 | -CH3, 4-OCH3, cyclohexanol | 2.8 | Antidepressant |
| 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol HCl | C15H24ClNO2 | 285.81 | -NH2, 4-OCH3, cyclohexanol | 1.2 | Synthesis intermediate |
| Tramadol-d6 HCl | C16H19D6NO2·HCl | 305.89 | -CD3, 3-OCH3, cyclohexanol | 2.5* | Pharmacokinetic studies |
*Estimated values based on deuterium substitution effects .
Table 2: Research Findings
Biological Activity
1-[2-[bis(trideuteriomethyl)amino]-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol; hydrochloride is a compound with potential pharmacological applications. Its structure includes a cyclohexanol moiety, an amino group, and a methoxyphenyl group, which contribute to its biological activity. This article explores the compound's biological effects, mechanisms of action, and relevant studies.
- IUPAC Name : 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol hydrochloride
- Molecular Formula : C15H23ClN2O2
- Molecular Weight : 285.81 g/mol
- CAS Number : 130198-05-9
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways. The methoxy group on the phenyl ring enhances lipophilicity, allowing for better penetration of the blood-brain barrier. Research suggests that it may act as a selective serotonin reuptake inhibitor (SSRI), which is crucial in treating mood disorders.
Antimicrobial Activity
Studies have demonstrated that related compounds exhibit significant antimicrobial properties against various strains of bacteria and fungi. For example, derivatives of similar structures showed promising results in inhibiting the growth of Mycobacterium tuberculosis and other pathogens .
Neuropharmacological Effects
Research indicates that compounds structurally related to 1-[2-[bis(trideuteriomethyl)amino]-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol; hydrochloride may influence neurotransmitter levels, particularly serotonin and norepinephrine, which are implicated in mood regulation. This suggests potential applications in treating depression and anxiety disorders.
Study 1: Antimicrobial Efficacy
A study conducted on a series of Schiff bases derived from similar compounds found that several exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The most effective compound (5k) was shown to outperform standard treatments such as Rifampicin in antitubercular assays .
Study 2: Neuropharmacological Assessment
In a neuropharmacological assessment involving animal models, compounds with similar structural motifs demonstrated significant antidepressant-like effects in forced swim tests, suggesting their potential utility in treating depressive disorders. The mechanism was hypothesized to involve modulation of serotonergic pathways .
Q & A
Q. What analytical methods are recommended for confirming the identity and purity of this deuterated compound?
To verify identity and purity, use:
- High-resolution mass spectrometry (HRMS) to confirm the molecular formula (incorporating deuterium atoms) and isotopic enrichment.
- ¹H/²H NMR spectroscopy to distinguish protonated vs. deuterated methyl groups in the dimethylamino moiety. For example, the absence of proton signals at ~2.2 ppm (characteristic of CH₃ groups) and presence of deuterium coupling patterns confirm deuteration .
- HPLC with UV/fluorescence detection using a C18 column (e.g., 5 µm, 250 mm × 4.6 mm) and acetonitrile/water (0.1% TFA) gradient to assess purity (>98% by area normalization) .
Q. What are the optimal storage conditions to maintain stability?
Store the compound:
- At –20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the hydrochloride salt and deuterium exchange.
- In amber glass vials to minimize photodegradation of the 4-methoxyphenyl group.
- Avoid repeated freeze-thaw cycles, as moisture absorption can alter deuterium content in hygroscopic samples .
Advanced Research Questions
Q. How does deuteration impact the compound’s metabolic stability in preclinical models?
Deuteration at the methyl groups slows metabolism via the isotope effect , reducing first-pass hepatic clearance. Methodological steps:
- Conduct in vitro microsomal assays (human/rat liver microsomes) with LC-MS/MS quantification. Compare half-life (t½) of deuterated vs. non-deuterated analogs.
- Use stable isotope tracing in pharmacokinetic studies (e.g., plasma/tissue distribution in rodents) to monitor deuterium retention. Adjust dosing intervals based on prolonged t½ observed in deuterated compounds .
Q. How can researchers resolve contradictions in reported toxicity profiles from preliminary studies?
Address discrepancies using:
- Mechanistic toxicology assays : Evaluate mitochondrial toxicity (Seahorse XF Analyzer) and reactive oxygen species (ROS) generation in HepG2 cells.
- Dose-range finding studies in zebrafish embryos (FET assay) to determine LC₅₀ and teratogenicity thresholds.
- Cross-reference regulatory databases (e.g., EPA ChemView, ATSDR) for structural analogs to infer potential hazards .
Q. What synthetic strategies minimize impurities like des-deutero byproducts?
Optimize synthesis via:
- Deuterium exchange catalysis : Use D₂O and Pd/C under controlled pH (7–8) to maximize deuteration at methyl groups.
- Purification by preparative HPLC with a chiral stationary phase (e.g., Chiralpak IA) to separate enantiomers and des-deutero contaminants.
- Validate using isotopic ratio mass spectrometry (IRMS) to ensure >99% deuterium incorporation .
Methodological Challenges and Solutions
Q. How to design experiments assessing the compound’s interaction with cytochrome P450 enzymes?
- CYP inhibition assays : Use fluorogenic substrates (e.g., CYP3A4: Luciferin-IPA) and measure IC₅₀ values. Include positive controls (ketoconazole for CYP3A4).
- Time-dependent inhibition (TDI) studies : Pre-incubate the compound with NADPH-fortified microsomes, then add substrate to assess mechanism-based inactivation .
Q. What advanced techniques characterize its solid-state properties for formulation studies?
- Powder X-ray diffraction (PXRD) to identify crystalline vs. amorphous forms.
- Dynamic vapor sorption (DVS) to evaluate hygroscopicity under varying humidity (0–90% RH).
- Solid-state NMR with ¹³C cross-polarization magic-angle spinning (CP/MAS) to study deuterium’s impact on crystal packing .
Safety and Compliance
Q. What personal protective equipment (PPE) is critical during handling?
Q. How should accidental exposure be managed in lab settings?
- Inhalation : Administer oxygen via non-rebreather mask (10–15 L/min) and monitor for bronchospasm.
- Dermal contact : Wash with 1% sodium bicarbonate solution to neutralize hydrochloride, followed by soap/water .
Data Gaps and Future Directions
What are the unresolved questions in its pharmacokinetic-pharmacodynamic (PK-PD) modeling?
- Tissue-specific deuterium retention : Use MALDI imaging mass spectrometry to map deuterium distribution in brain/liver tissues.
- Impact of deuteration on protein binding : Employ equilibrium dialysis with radiolabeled analogs to quantify free vs. bound fractions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
